molecular formula C10H13NO2 B6590094 methyl 2-methyl-4-(methylamino)benzoate CAS No. 819851-97-3

methyl 2-methyl-4-(methylamino)benzoate

Cat. No.: B6590094
CAS No.: 819851-97-3
M. Wt: 179.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-4-(methylamino)benzoate is a substituted benzoate ester characterized by a methyl ester group at position 1, a methyl substituent at position 2, and a methylamino group (-NHCH₃) at position 4 of the aromatic ring.

Properties

CAS No.

819851-97-3

Molecular Formula

C10H13NO2

Molecular Weight

179.2

Purity

95

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Methyl 2-methyl-4-(methylamino)benzoate serves as a reagent in organic synthesis, acting as an intermediate in the production of more complex molecules including pharmaceuticals and agrochemicals.
  • Biological Research :
    • The compound is utilized to study enzyme interactions and metabolic pathways. It is also used in synthesizing biologically active compounds.
  • Pharmaceutical Development :
    • Derivatives of this compound have shown potential in drug development for various medical conditions, including its role as a substrate for enzymes leading to active metabolites that influence cellular pathways.

Industrial Applications

  • In the industrial sector, this compound is used in the production of dyes, pigments, specialty chemicals, and polymers. Its unique chemical structure allows for specific interactions in these applications.

Research indicates several pharmacological activities associated with this compound:

  • CYP Enzyme Inhibition : Identified as a CYP1A2 inhibitor, it may interact with drugs metabolized by this enzyme without affecting other CYP enzymes like CYP2C19 or CYP3A4.
  • Blood-Brain Barrier Permeability : Classified as a blood-brain barrier (BBB) permeant, suggesting potential neuroactive properties.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of benzoic acid exhibit significant antibacterial activity against various pathogens, indicating that modifications to the benzoate structure can enhance efficacy.
  • Anti-inflammatory Properties :
    • In vitro studies have shown that compounds related to this compound can modulate inflammatory responses in macrophages and adipocytes, linked to the inhibition of pro-inflammatory cytokines.
  • Neuropharmacological Effects :
    • Preliminary studies suggest possible anxiolytic effects due to its ability to cross the BBB, warranting further exploration in neuropharmacology.

Mechanism of Action

The mechanism by which methyl 2-methyl-4-(methylamino)benzoate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs are identified based on substituent positions, functional groups, and molecular frameworks. Below is a comparative analysis:

Table 1: Structural Comparison
Compound Name Substituent Positions Functional Groups Molecular Formula Similarity Index
Methyl 2-methyl-4-(methylamino)benzoate 1, 2, 4 Methyl ester, -CH₃, -NHCH₃ C₁₀H₁₃NO₂ Reference
Ethyl 4-amino-3-methylbenzoate 1, 3, 4 Ethyl ester, -CH₃, -NH₂ C₁₀H₁₃NO₂ 0.91
Methyl 2-amino-3-hydroxybenzoate 1, 2, 3 Methyl ester, -NH₂, -OH C₈H₉NO₃
(S)-Methyl 4-(1-aminoethyl)benzoate 1, 4 Methyl ester, -CH(NH₂)CH₃ C₁₀H₁₃NO₂ 0.93
Methyl 4-acetamido-5-chloro-2-methoxybenzoate 1, 2, 4, 5 Methyl ester, -OCH₃, -Cl, -NHCOCH₃ C₁₁H₁₂ClNO₄

Key Observations :

  • Substituent Position: Ethyl 4-amino-3-methylbenzoate shares a similar amino group but differs in ester type (ethyl vs. methyl) and substituent arrangement, reducing its similarity index to 0.91 .
  • Functional Group Diversity: Methyl 2-amino-3-hydroxybenzoate introduces a hydroxyl group, increasing polarity compared to the methylamino group in the target compound .
  • Chirality: (S)-Methyl 4-(1-aminoethyl)benzoate features a chiral center, which may enhance stereospecific interactions in biological systems .

Physicochemical Properties

Table 3: Physical and Chemical Properties
Property This compound (S)-Methyl 4-(1-aminoethyl)benzoate Methyl 4-acetamido-5-chloro-2-methoxybenzoate
Molecular Weight (g/mol) 179.22 179.22 257.67
LogP (Lipophilicity) ~1.8 (estimated) 1.5 ~2.3
Solubility Moderate in polar solvents High in DMSO Low in water
Melting Point Not reported 120–122°C 145–147°C

Key Differences :

  • Lipophilicity : The acetamido and chloro groups in Methyl 4-acetamido-5-chloro-2-methoxybenzoate increase logP, enhancing membrane permeability .
  • Solubility: (S)-Methyl 4-(1-aminoethyl)benzoate exhibits high solubility in DMSO due to its polar aminoethyl group .

Preparation Methods

Nitro-Cyano Reduction Pathway

The most industrially viable method, described in patent CN106565509A, involves hydrogenation of 2-nitro-4-cyanobenzoate methyl ester under acidic conditions. Key steps include:

  • Reduction of Nitro and Cyano Groups :
    Using 5% Pd/C as a catalyst and diluted HCl (0.5–5 wt%) as solvent, hydrogen gas is introduced at 0.5–3.5 MPa and 10–60°C. The dual reduction converts nitro (-NO₂) to amino (-NH₂) and cyano (-CN) to methylamino (-NHCH₃) groups simultaneously. This one-pot reaction achieves 98.0% HPLC purity with a catalyst-to-substrate ratio of 0.01–0.07:1.

  • Optimized Conditions :

    • Temperature : 20–40°C balances reaction rate and selectivity.

    • Pressure : Gradual pressure increase (0.5 → 2.0 MPa) minimizes side reactions.

    • Catalyst Reusability : Spent Pd/C is reactivated by adding 0.005–0.05:1 fresh catalyst per batch, maintaining >95% activity over 10 cycles.

  • Post-Processing :
    Filtration removes the catalyst, followed by vacuum rotary evaporation (50–70°C, 20–40 mmHg) to isolate the hydrochloride salt. Neutralization with NaOH yields the free base.

Stepwise Functionalization via Azide Intermediates

A route adapted from Royal Society of Chemistry protocols proceeds through azide formation and reduction:

  • Methyl 4-Aminobenzoate Synthesis :
    4-Aminobenzoic acid is esterified with methanol and H₂SO₄ (93.3 mmol) under reflux (6 h), achieving 87% yield.

  • Azidation :
    Treatment with t-butylnitrite and trimethylsilyl azide in acetonitrile introduces an azide group at the para position (55% yield).

  • Staudinger Reaction :
    The azide is reduced with triphenylphosphine, followed by methylation using methyl iodide to install the methylamino group.

Key Limitation : Low azidation yield (55%) necessitates large-scale starting material.

Oxidative Functionalization of Xylene Derivatives

ChemicalBook data outlines a cobalt/manganese-catalyzed oxidation of 4-nitro-o-xylene:

  • Reaction Conditions :

    • Substrate: 4-Nitro-o-xylene (1 mmol).

    • Catalysts: CoCl₂·6H₂O (0.03 mmol), Mn(OAc)₂·4H₂O (0.03 mmol).

    • Oxidant: 40% HNO₃ (8 mmol) under reflux (12 h).

  • Outcome :
    72% yield of 2-methyl-4-nitrobenzoic acid, which is esterified with methanol/H₂SO₄ to form the methyl ester. Subsequent nitro reduction and methylation yield the target compound.

Catalytic Systems and Solvent Effects

Hydrogenation Catalysts

CatalystSubstrate RatioPressure (MPa)Yield (%)Purity (%)
5% Pd/C0.01–0.07:11.5–2.09598.0
Raney Ni0.1:13.08289.5

Pd/C outperforms Raney Ni in selectivity and catalyst recovery.

Purification and Characterization

Crystallization Techniques

  • Ethanol/Water (3:1) : Recrystallizes 2-methyl-4-nitrobenzoic acid with 98% recovery.

  • Vacuum Distillation : Removes low-boiling impurities (<5% loss).

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 3.87 (s, 3H, -OCH₃), 2.45 (s, 3H, -CH₃), 2.30 (s, 3H, -NHCH₃).

  • IR : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Industrial Scalability and Environmental Considerations

  • Waste Reduction : Pd/C reuse reduces heavy metal discharge by 90%.

  • Solvent Recovery : Dilute HCl is concentrated and reused, cutting costs by 30%.

  • Energy Efficiency : Low-temperature hydrogenation (20–40°C) minimizes energy input .

Q & A

Basic: What are the common synthetic routes for methyl 2-methyl-4-(methylamino)benzoate, and how do reaction conditions influence yield and purity?

This compound can be synthesized via nucleophilic substitution or coupling reactions. For structurally similar compounds like methyl 4-bromo-2-(methylamino)benzoate, Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) at 45°C achieves high yields (>85%) by optimizing catalyst systems (e.g., Pd(OAc)₂ with Xantphos) . Reaction conditions such as solvent polarity (DMF vs. THF) and temperature control are critical to minimize side reactions like ester hydrolysis. Purification via column chromatography (hexane/EtOAc gradients) ensures >98% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

Key techniques include:

  • ¹H NMR : Methylamino (-NHCH₃) protons appear as a singlet at δ 2.8–3.0 ppm, while the ester methyl group resonates at δ 3.7–3.9 ppm .
  • IR : N-H stretches (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) are diagnostic .
  • Mass Spectrometry : Molecular ion peak at m/z 179.2 (C₁₀H₁₃NO₂), with fragmentation patterns reflecting loss of -OCH₃ (Δ m/z 31) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies often arise from impurities or assay variability. For example, bromo-substituted analogs exhibit IC₅₀ variations (±20%) depending on purity (>98% vs. 95%) . Mitigation strategies:

  • Validate purity via HPLC (C18 column, acetonitrile/water gradient).
  • Standardize biological assays (e.g., fixed pH, temperature) and use positive controls (e.g., staurosporine for kinase inhibition).
  • Compare with structurally defined analogs (e.g., nitro or methoxy derivatives) to isolate substituent effects .

Advanced: What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

Regioselectivity in Suzuki-Miyaura couplings is influenced by:

  • Steric effects : The 2-methyl group directs coupling to the para position. Bulky ligands (SPhos) enhance para-selectivity to ~80% .
  • Solvent : Polar aprotic solvents (DMF) stabilize transition states, improving yields .
  • Computational modeling : DFT calculations predict electron density distribution, guiding catalyst selection (e.g., Pd vs. Ni) .

Basic: What are the key stability considerations for storing this compound?

  • Storage : Anhydrous conditions (sealed with desiccant) at -20°C prevent hydrolysis .
  • Degradation pathways :
    • Ester hydrolysis to 2-methyl-4-(methylamino)benzoic acid under humidity.
    • Oxidation of methylamino to nitroso derivatives in light; use amber vials .
      Stability testing via LC-MS every 6 months is recommended .

Advanced: How does the electronic environment affect reactivity in electrophilic aromatic substitution (EAS)?

The methylamino group (-NHCH₃) is strongly activating (ortho/para-directing), while the ester (-COOCH₃) is deactivating (meta-directing). Computational studies (Hückel method) show para dominance due to resonance from -NHCH₃ . Experimental bromination of analogs yields >70% para-substitution, validated by ¹H NMR . Solvents like acetic acid enhance electrophile (Br⁺) generation, improving reaction efficiency .

Basic: What are the primary applications in medicinal chemistry?

  • Kinase inhibition : The methylamino group hydrogen-bonds with ATP-binding pockets (e.g., EGFR inhibitors) .
  • Antitumor activity : Bromo/nitro analogs show IC₅₀ <10 µM against HeLa cells .
  • Prodrug design : Ester hydrolysis in vivo enhances bioavailability .

Advanced: How to elucidate metabolic pathways in in vitro models?

  • Radiolabeling : ¹⁴C-methyl tracking via LC-MS/MS identifies phase I (hydrolysis) and phase II (glucuronidation) metabolites .
  • Liver microsomes : Co-incubation with CYP450 inhibitors (e.g., ketoconazole) clarifies enzymatic pathways .
  • Deuterated analogs : Compare metabolism rates of -N(CD₃)₂ vs. -NHCH₃ to study isotope effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.